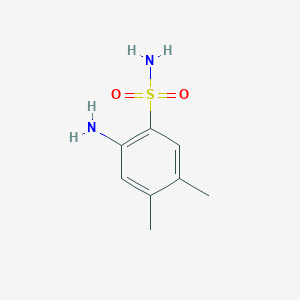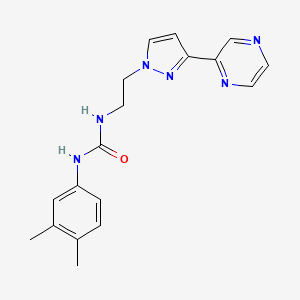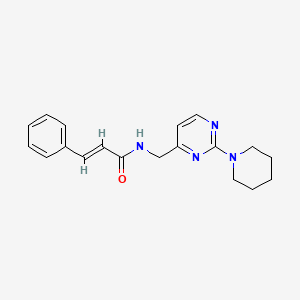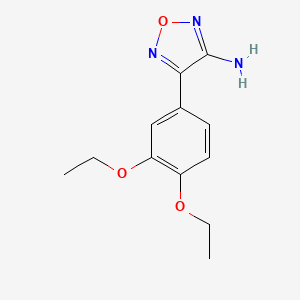
1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H20F3N5O3 and its molecular weight is 387.363. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds have been a focus of research, with studies detailing methods for synthesizing triazole derivatives and characterizing their structures using techniques like IR, NMR, and X-ray crystallography. For example, Düğdü et al. (2013) synthesized 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, characterizing its structure and comparing experimental results with theoretical calculations using density functional methods, revealing insights into its molecular geometry and vibrational frequencies (Esra Düğdü et al., 2013).
Molecular Geometry and Properties
Research has also delved into the molecular properties of related compounds, including their nonlinear optical properties and molecular electrostatic potentials. Theoretical studies, such as those conducted by Düğdü et al. (2013), have predicted the nonlinear optical properties of these compounds, finding them to be greater than those of urea, and have carried out DFT calculations to understand their molecular electrostatic potentials and frontier molecular orbitals (Esra Düğdü et al., 2013).
Biological Activity
Although the specific compound is not directly linked to studies of biological activity, related research on triazole derivatives and urea compounds has investigated their potential antimicrobial, anti-lipase, and antiurease activities. For instance, Özil et al. (2015) prepared a series of 1,2,4-triazole derivatives and evaluated their antimicrobial, anti-lipase, and antiurease activities, suggesting the potential for such compounds to exhibit significant biological activities (M. Özil et al., 2015).
Potential for Novel Therapeutic Strategies
The research into similar compounds' receptor interactions and effects on physiological processes indicates a potential for developing novel therapeutic strategies. For example, Bonaventure et al. (2015) characterized a selective orexin-1 receptor antagonist, demonstrating its ability to attenuate stress-induced hyperarousal without hypnotic effects, highlighting the therapeutic potential of targeting specific receptors with synthesized compounds (P. Bonaventure et al., 2015).
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3/c1-23-13(16(17,18)19)22-24(15(23)26)10-9-21-14(25)20-8-7-11-3-5-12(27-2)6-4-11/h3-6H,7-10H2,1-2H3,(H2,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVNQPABUCPOIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NCCC2=CC=C(C=C2)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2363523.png)

![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2363530.png)

![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)



![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)

![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)
